Ethyl 2-cyano-3-fluorobenzoylformate
Description
Ethyl 2-cyano-3-fluorobenzoylformate (CAS: 951888-13-4) is a fluorinated aromatic ester with a molecular weight of 221.19 g/mol and a purity of ≥97.0% . The compound features a benzoylformate backbone substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 3-position of the aromatic ring.
Properties
IUPAC Name |
ethyl 2-(2-cyano-3-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-4-3-5-9(12)8(7)6-13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUAMDMVMUFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-fluorobenzoylformate typically involves the reaction of ethyl cyanoacetate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-fluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyano or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-cyano-3-fluorobenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-fluorobenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes. Its cyano and fluoro groups play a crucial role in binding to active sites of target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Key Observations :
- Functional Group Influence: The ester group in this compound enhances its electrophilicity, making it suitable for nucleophilic acyl substitution reactions. In contrast, the amide group in N-3-fluorobenzylformamide is less reactive but critical for hydrogen bonding in drug-target interactions.
- The 3-fluoro substituent in both compounds may improve metabolic stability in pharmaceutical contexts.
2.2. Comparison with Ethyl Acetate-Extracted Bioactive Compounds
A study on Tanzanian spices identified bioactive compounds extracted in ethyl acetate, such as those from turmeric (Table 26, ). For example:
- Solvent Role: Ethyl acetate is widely used to isolate polar bioactive compounds. The ethyl ester group in this compound may mimic this polarity, though its fluorinated and cyano substituents would alter solubility and reactivity.
- Bioactivity Potential: Unlike natural ethyl acetate extracts (e.g., curcuminoids in turmeric), this compound’s synthetic structure may confer distinct biological activities, such as enzyme inhibition or antimicrobial effects, though specific data are lacking.
Research Findings and Data Gaps
- Structural Analysis: Crystallographic refinement tools like SHELXL (part of the SHELX suite) are commonly used to resolve structures of small molecules like this compound .
- Synthetic Utility: The compound’s ester and cyano groups make it a candidate for synthesizing fluorinated heterocycles or agrochemicals, but comparative studies with analogs (e.g., methyl or propyl esters) are needed.
Biological Activity
Ethyl 2-cyano-3-fluorobenzoylformate is a compound of significant interest in medicinal chemistry and biochemistry due to its biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through the reaction of ethyl cyanoacetate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane at low temperatures to enhance yield and purity. The compound features a cyano group and a fluorine atom, which contribute to its unique chemical properties.
The biological activity of this compound primarily involves its interaction with specific enzymes. The cyano and fluoro groups enhance the compound's ability to bind to active sites on target proteins, leading to inhibition of enzymatic activity. This mechanism is crucial for its role in modulating biochemical pathways.
Enzyme Inhibition
This compound has been shown to inhibit various enzymes, impacting several metabolic processes. The inhibition can lead to significant alterations in cellular functions, making it a candidate for therapeutic applications .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from similar compounds demonstrated enhanced antineoplastic activity against breast cancer cells. Molecular docking studies indicated strong binding affinities to key cancer targets such as HER2 and EGFR, suggesting that this compound may exhibit similar properties .
Case Studies
- Antineoplastic Activity : A study utilized microwave-assisted Knoevenagel condensation to create derivatives from ethyl cyano compounds. These derivatives exhibited promising antineoplastic activity, particularly against breast cancer cell lines, with molecular docking revealing effective binding to HER2 and EGFR targets .
- Enzyme Interaction Studies : Research has shown that this compound interacts with specific enzymes involved in cancer progression. The inhibition of these enzymes may result in reduced tumor growth and proliferation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO3 |
| CAS Number | 951888-13-4 |
| Synthesis Method | Reaction with triethylamine |
| Solvent Used | Dichloromethane |
| Biological Activity | Enzyme inhibitor |
| Potential Applications | Anticancer drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
